1-Cyclohexyl-3-methylurea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39804-96-1 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylurea |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
YKLDLMXTBHWMPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl 3 Methylurea and Analogous N Substituted Ureas
Classical Approaches for Urea (B33335) Formation
Traditional methods for synthesizing N-substituted ureas have been well-established for decades, providing reliable and versatile routes to these compounds. These approaches typically involve highly reactive intermediates and form the bedrock of urea chemistry.
Isocyanate-Amine Coupling Reactions for N-Substituted Ureas
The reaction between an isocyanate and an amine is one of the most direct and widely used methods for the synthesis of N,N'-disubstituted ureas like 1-Cyclohexyl-3-methylurea. commonorganicchemistry.com This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The process is generally efficient and proceeds without the need for a catalyst. commonorganicchemistry.com
For the specific synthesis of this compound, cyclohexyl isocyanate would be treated with methylamine. The reaction is typically conducted in a suitable inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. commonorganicchemistry.comresearchgate.net The high reactivity of the isocyanate group ensures that the reaction often goes to completion, yielding the desired urea product with high purity after simple workup procedures. researchgate.net This method's simplicity and high yield make it a preferred route when the corresponding isocyanate is readily available. commonorganicchemistry.com A variety of N-substituted ureas can be synthesized using this method by simply changing the amine or isocyanate starting material. rsc.org
Table 1: Examples of Isocyanate-Amine Coupling for Urea Synthesis
| Isocyanate Precursor | Amine Precursor | Resulting Urea Product |
|---|---|---|
| Cyclohexyl isocyanate | Methylamine | This compound |
| p-Tolyl isocyanate | Cyclohexylamine (B46788) | 1-Cyclohexyl-3-(p-tolyl)urea researchgate.net |
| Aryl isocyanate | Aryl amine | N,N'-Diaryl urea mdpi.com |
| Benzylic isocyanate | Primary/Secondary amine | Benzylic ureas rsc.org |
Phosgene (B1210022) and Phosgene Equivalent Strategies in Urea Synthesis
Historically, phosgene (COCl₂) was a cornerstone reagent in industrial chemistry for producing isocyanates, which are key precursors to ureas. wikipedia.orgresearchgate.net Phosgene reacts with primary amines to form the corresponding isocyanates, which can then be coupled with another amine to yield an unsymmetrical urea. mdpi.comwikipedia.org Alternatively, direct reaction of phosgene with two equivalents of a primary amine (or a mixture of two different amines) can produce symmetrical or unsymmetrical ureas, though controlling selectivity can be challenging. google.com
Due to the extreme toxicity and gaseous nature of phosgene, safer, solid, and easier-to-handle substitutes have been developed. The most common of these are diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). rsc.orgsigmaaldrich.comacs.org Triphosgene, a stable crystalline solid, is often preferred in laboratory settings as it generates phosgene in situ, minimizing the risks associated with handling the gas directly. commonorganicchemistry.commdpi.comacs.org In a typical procedure using triphosgene, one-third of an equivalent is added to a solution of an amine and a base (like triethylamine) to generate the isocyanate intermediate, which is then reacted with a second amine without isolation. mdpi.com
Table 2: Comparison of Phosgene and Its Equivalents
| Reagent | Chemical Formula | Physical State | Key Characteristics |
|---|---|---|---|
| Phosgene | COCl₂ | Gas | Extremely toxic, highly reactive. wikipedia.orgsigmaaldrich.com |
| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle than phosgene but still highly toxic. sigmaaldrich.com |
| Triphosgene | (Cl₃CO)₂CO | Crystalline Solid | Safer substitute, generates phosgene in situ, widely used in labs. commonorganicchemistry.comrsc.orgacs.org |
Carbonyldiimidazole (CDI)-Mediated Syntheses of Unsymmetrical Ureas
1,1'-Carbonyldiimidazole (CDI) serves as another effective and much safer substitute for phosgene in the synthesis of unsymmetrical ureas. commonorganicchemistry.comrsc.org This method avoids the direct handling of toxic isocyanates. The synthesis is a one-pot, two-step process. First, a primary amine is reacted with CDI. This reaction forms a carbamoylimidazole intermediate, which is an activated form of the amine. acs.orgbiointerfaceresearch.com
In the second step, a different amine is added to the reaction mixture. This second amine displaces the imidazole group from the intermediate to form the final unsymmetrical urea product. biointerfaceresearch.comresearchgate.netresearchgate.net The order of addition is important to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com This method is valued for its mild reaction conditions and broad applicability to various types of amines, yielding products in good to excellent yields. researchgate.netresearchgate.net The reaction of primary amine salts (e.g., HCl salts) with CDI is a particularly useful variation that prevents the formation of symmetrical ureas as side products. acs.org
Table 3: Stepwise Process of CDI-Mediated Urea Synthesis
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Primary Amine (R¹-NH₂) + CDI | Carbamoylimidazole | The first amine is activated by CDI to form a stable intermediate. acs.orgbiointerfaceresearch.com |
| 2 | Carbamoylimidazole + Second Amine (R²-NH₂) | Unsymmetrical Urea (R¹-NH-CO-NH-R²) | The second amine displaces the imidazole group to form the final product. researchgate.netresearchgate.net |
Advanced and Sustainable Synthetic Strategies for this compound Precursors
In response to growing environmental concerns, modern synthetic chemistry has focused on developing more sustainable and efficient methods. These advanced strategies often employ alternative carbonyl sources or catalytic systems to minimize waste and avoid hazardous reagents.
Metal-Free Methodologies for Urea Derivative Synthesis
A significant advancement in sustainable chemistry is the development of metal-free methods for synthesizing ureas, often utilizing carbon dioxide (CO₂) as an inexpensive, abundant, and non-toxic C1 building block. rsc.orgorganic-chemistry.org One such strategy involves the reaction of an arylamine with CO₂ in the presence of a base to form a carbamic acid intermediate. This intermediate is then dehydrated using activating agents to generate the corresponding isocyanate in situ. acs.orgresearchgate.netsemanticscholar.org The isocyanate can then be trapped by a second amine to form an unsymmetrical urea. acs.orgresearchgate.net This approach avoids the use of both phosgene and metal catalysts. acs.org
Another practical, metal-free approach is the nucleophilic addition of amines to potassium isocyanate in water, which serves as an environmentally benign solvent. rsc.org This method can produce a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation and avoiding the need for organic solvents or silica gel purification. rsc.org
Table 4: Examples of Metal-Free Synthetic Approaches
| Carbonyl Source | Key Reagents/Conditions | Description |
|---|---|---|
| Carbon Dioxide (CO₂) | Amine, Base (e.g., DBU), Dehydrating Agent | Forms an in situ isocyanate from a carbamic acid intermediate for subsequent coupling. acs.orgresearchgate.net |
| Potassium Isocyanate (KOCN) | Amine, Water | A simple, mild, and efficient method performed in water without an organic co-solvent. rsc.org |
| Urea | Alcohols or Amines, Indium Triflate | Urea acts as an eco-friendly carbonyl source for the carbamoylation of amines. organic-chemistry.org |
Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Carbonylation)
Transition metal catalysis offers powerful and efficient pathways for urea synthesis, often with high atom economy. rsc.org Palladium-catalyzed oxidative carbonylation of amines is a prominent example. acs.org In this process, a primary amine or a mixture of a primary and a secondary amine is reacted with carbon monoxide (CO) in the presence of a palladium catalyst (e.g., PdI₂ or Pd(PPh₃)₂Cl₂) and an oxidant (like air). acs.orgnih.gov This method directly couples the amines with the carbonyl group from CO to form the urea linkage, producing water as the only by-product. fao.org The reactions are typically carried out at elevated temperatures and pressures. acs.org
This catalytic approach has been successfully applied to the synthesis of various pharmacologically active ureas. acs.org Beyond palladium, other transition metals have been explored. Ruthenium-based pincer complexes can catalyze the dehydrogenative coupling of formamides with amines to produce ureas, avoiding the use of hazardous isocyanates. organic-chemistry.org Similarly, iron catalysts have been developed for the dehydrogenative coupling of methanol (B129727) and primary amines, generating ureas with H₂ as the sole byproduct. rsc.org These methods represent a move towards more sustainable processes by using readily available C1 sources like CO or methanol. rsc.orgacs.org
Table 5: Overview of Transition Metal-Catalyzed Urea Syntheses
| Metal Catalyst | Carbon Source | Reaction Type | Key Features |
|---|---|---|---|
| Palladium (Pd) | Carbon Monoxide (CO) | Oxidative Carbonylation | High catalytic efficiency for direct synthesis from amines and CO. acs.orgnih.govnih.gov |
| Ruthenium (Ru) | Methanol / Formamides | Dehydrogenative Coupling | Atom-economical, produces hydrogen as the only byproduct, avoids oxidants. organic-chemistry.orgacs.org |
| Iron (Fe) | Methanol | Dehydrogenative Coupling | Utilizes an inexpensive, earth-abundant base metal catalyst. rsc.org |
Utilization of Carbon Dioxide or Carbon Monoxide as C1 Building Blocks
The use of carbon dioxide (CO₂) and carbon monoxide (CO) as C1 building blocks represents a significant advancement in the synthesis of ureas, aligning with the principles of green chemistry by utilizing readily available and inexpensive feedstocks.
Carbon Dioxide (CO₂):
Electrocatalytic conversion also presents a promising avenue for urea production by the co-reduction of nitric oxide (NO) and carbon monoxide (CO). acs.orgchemrxiv.org Density functional theory (DFT) calculations have been employed to identify suitable metal catalysts, such as copper, that can effectively bind both *NO and *CO, facilitating the C–N coupling necessary for urea formation. acs.orgchemrxiv.org
Carbon Monoxide (CO):
Carbon monoxide is a common carbonyl source for urea synthesis, though its high toxicity and flammability have prompted the search for safer alternatives. chemistryviews.org Catalytic processes have been developed for the synthesis of nitrogen-containing organic compounds, including ureas, by reacting CO with amino compounds in the presence of a selenium-based catalyst and a substituted pyridine. google.com
An alternative approach involves the use of metal carbonyls, such as chromium hexacarbonyl (Cr(CO)₆), which are more stable and easier to handle than gaseous CO. chemistryviews.org A palladium acetate/triphenylphosphine system can catalyze the synthesis of symmetrical and unsymmetrical ureas using Cr(CO)₆ as the carbonyl source from aryl iodides, sodium azide, and amines. chemistryviews.org Another method describes a polysulfide-assisted synthesis of urea from CO and ammonia in water, where CO is converted to urea with high yield under moderately alkaline conditions. peerj.com
Rearrangement Reactions (e.g., Hofmann, Tiemann) for N-Substituted Urea Scaffolds
Rearrangement reactions provide classic and versatile pathways to N-substituted ureas, typically proceeding through an isocyanate intermediate.
Hofmann Rearrangement: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org This reaction can be adapted to synthesize N-substituted ureas. A direct and convenient method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source. thieme.deorganic-chemistry.org This transformation proceeds through the in situ generation of an isocyanate by the Hofmann rearrangement of the starting amide, followed by nucleophilic addition of ammonia. organic-chemistry.orgorganic-chemistry.org The use of 2,2,2-trifluoroethanol (TFE) as a solvent can enhance the electrophilicity of the hypervalent iodine reagent, allowing for the synthesis of ureas from electron-poor carboxamides. thieme.deorganic-chemistry.org
Tiemann Rearrangement: The Tiemann rearrangement of amidoximes leads to the formation of urea derivatives. nptel.ac.in In a one-pot synthesis, amidoximes, derived from nitriles and hydroxylamine, undergo Tiemann rearrangement in the presence of a benzenesulfonyl chloride to form N-substituted cyanamides. Subsequent acidic hydrolysis of these cyanamides yields the corresponding N-monosubstituted ureas. thieme-connect.com This method provides direct access to a variety of N-monosubstituted ureas from a wide range of nitriles. thieme-connect.com
Other notable rearrangement reactions for urea synthesis include the Curtius and Lossen rearrangements. nih.gov The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an amine to form a urea. wikipedia.orgnih.govtaylorandfrancis.com The Lossen rearrangement converts a hydroxamate ester or its derivatives into an isocyanate, which can subsequently react with an amine to yield a urea. nih.govunacademy.comwikipedia.org
Development of One-Pot and Multicomponent Reactions for Urea Synthesis
One-pot and multicomponent reactions have emerged as efficient and atom-economical strategies for the synthesis of ureas, minimizing waste and simplifying purification processes.
A facile one-pot synthesis of unsymmetrical ureas has been developed from Cbz-protected amines. In this method, isocyanates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then rapidly react with amines to afford ureas in high yields. rsc.org Another one-pot approach for unsymmetrical ureas utilizes phenyl chloroformate in THF, which is an inexpensive and easily handled phosgene substitute suitable for large-scale synthesis. tandfonline.com
Microwave-accelerated one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement has also been reported. nih.govacs.org This method involves the microwave irradiation of commercially available (hetero)aromatic acids and amines in the presence of diphenylphosphoryl azide, enabling the rapid construction of an array of unsymmetrical ureas in good to excellent yields within minutes. nih.govacs.org
The Tiemann rearrangement has been adapted into a one-pot process for the synthesis of N-monosubstituted ureas directly from nitriles. thieme-connect.com This is achieved by the sequential conversion of nitriles to amidoximes, followed by the Tiemann rearrangement and immediate acidic hydrolysis. thieme-connect.com
Furthermore, a one-pot synthesis of Isoproturon, an agrochemical, has been reported in water, avoiding the use of catalysts or isocyanate chemistry by utilizing an N-substituted urea as a key intermediate. nih.gov
Implementation of Aqueous and Solvent-Free Reaction Conditions
The development of synthetic methodologies under aqueous and solvent-free conditions is a key goal in green chemistry, aiming to reduce the environmental impact of chemical processes.
A simple, mild, and efficient method for the synthesis of N-substituted ureas has been developed through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. nih.govsemanticscholar.orgrsc.org This methodology allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity, often requiring only simple filtration or extraction for purification. nih.govsemanticscholar.orgrsc.org The reaction rate, product conversion, and isolated yields were found to be superior when the reaction was performed exclusively in water. nih.gov This "on-water" reaction of isocyanates with amines has been shown to be a facile and sustainable approach for the chemoselective synthesis of unsymmetrical ureas. organic-chemistry.org
Solvent-free conditions have also been successfully implemented. For instance, a 4-Dodecylbenzenesulfonic acid (DBSA) promoted solvent-free, diversity-oriented synthesis of primary carbamates, S-thiocarbamates, and ureas has been reported. semanticscholar.org
Strategies for the Selective Synthesis of Unsymmetrical N,N'-Disubstituted Ureas, Including this compound
The selective synthesis of unsymmetrical N,N'-disubstituted ureas, such as this compound, requires careful control over the reactivity of the starting materials to avoid the formation of symmetrical byproducts.
One common strategy involves the in situ generation of an isocyanate, which is then trapped by a second, different amine. The Curtius rearrangement of an acyl azide is a widely used method for generating the isocyanate intermediate. nih.govacs.org A modification of this process involves the reaction of an aromatic acid chloride with sodium azide in a nonaqueous medium using a phase-transfer catalyst, followed by heating to form the isocyanate, which is then reacted with a suitable amine. acs.org
The Lossen rearrangement of Nms-amides provides another elegant route. nih.gov This method allows for the synthesis of unsymmetrical ureas through a Lossen-type rearrangement of Nms-protected amines, exhibiting a broad tolerance for various functional groups. nih.gov
One-pot syntheses are particularly advantageous for preparing unsymmetrical ureas. For example, a novel one-pot synthesis from Cbz-protected amines involves the in situ generation of isocyanates that readily react with another amine. rsc.org Similarly, a simple one-pot procedure using phenyl chloroformate in THF has been successfully employed for the large-scale preparation of unsymmetrical ureas. tandfonline.com
A palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) allows for the one-pot synthesis of unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas and is tolerant of a wide range of functional groups. organic-chemistry.org
Scalability Considerations and Industrial Applicability of Synthetic Routes for Urea Derivatives
The scalability and industrial applicability of synthetic routes are crucial for the large-scale production of urea derivatives. The traditional industrial synthesis of urea itself involves the reaction of ammonia and carbon dioxide under high pressure and temperature. blogspot.comnzic.org.nz The process typically includes a urea synthesis tower, distillation tower, vacuum evaporator, and a prilling tower to produce solid urea granules. blogspot.comscribd.com
For N-substituted urea derivatives, methods that avoid hazardous reagents like phosgene are highly desirable for industrial applications. rsc.org While rearrangement reactions like the Hofmann, Curtius, and Lossen are valuable, they can be less attractive for commercial production compared to phosgene-based methods due to factors like atom economy and reagent costs. rsc.org
However, recent developments in greener and more efficient methodologies are improving the industrial viability of non-phosgene routes. For instance, a simple and scalable synthesis of N-substituted ureas in water using potassium isocyanate has been shown to be suitable for gram-scale synthesis of commercially important molecules. nih.govsemanticscholar.org The use of phenyl carbamates as intermediates for the preparation of N,N'-substituted ureas in dimethyl sulfoxide at ambient temperature is described as a simple, safe, fast, inexpensive, and scalable process. google.com
Mechanistic Investigations of 1 Cyclohexyl 3 Methylurea Formation Pathways
Elucidation of Reaction Intermediates in Urea (B33335) Synthesis
The formation of 1-Cyclohexyl-3-methylurea, an unsymmetrical urea, predominantly proceeds through a key reactive intermediate: an isocyanate. The classical and most direct synthesis involves the reaction of cyclohexylamine (B46788) with methyl isocyanate. prepchem.com In this pathway, the highly electrophilic carbon atom of the isocyanate group is attacked by the nucleophilic amine group of cyclohexylamine, leading to the formation of the urea linkage.
Another significant pathway to isocyanate intermediates is through rearrangement reactions of carboxylic acid derivatives. These include the Hofmann, Curtius, and Lossen rearrangements, which all generate an isocyanate that can be subsequently trapped by an amine to form a urea derivative. prepchem.com For instance, a primary amide can undergo a Hofmann rearrangement in the presence of an oxidant like phenyliodine diacetate to form an in situ isocyanate intermediate, which then reacts with an amine to yield the unsymmetrical urea. mdpi.com
Recent advancements have also explored phosgene-free routes to urea synthesis. One such method involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), to mediate the coupling of amides and amines. mdpi.com This approach is believed to proceed through an isocyanate intermediate generated from the amide under mild, metal-free conditions. mdpi.com
The general mechanism for the formation of an unsymmetrical urea from an isocyanate is depicted below:
Table 1: Common Reaction Intermediates in Urea Synthesis
| Intermediate | Precursor | Reagents/Conditions | Subsequent Reaction |
|---|---|---|---|
| Isocyanate (R-N=C=O) | Amine + Phosgene (B1210022) (or equivalent) | Base | Nucleophilic attack by a second amine |
| Isocyanate (R-N=C=O) | Primary Amide | Phenyliodine diacetate (Hofmann Rearrangement) | Nucleophilic attack by an amine |
| Isocyanate (R-N=C=O) | Acyl Azide | Heat (Curtius Rearrangement) | Nucleophilic attack by an amine or alcohol |
Role of Catalysts and Reagents in Directing Reaction Mechanisms
The choice of catalysts and reagents plays a pivotal role in determining the efficiency, selectivity, and environmental impact of this compound synthesis. While the direct reaction of methyl isocyanate and cyclohexylamine typically does not require a catalyst, alternative synthetic strategies often rely on catalytic systems to achieve the desired transformation. prepchem.com
Transition metal catalysts, including those based on palladium, have been employed for the synthesis of unsymmetrical ureas. For example, palladium-catalyzed amidation has been shown to be effective for coupling aryl halides with ureas. researchgate.net Iron-catalyzed dehydrogenative coupling of methanol (B129727) and amines represents another innovative approach to urea synthesis. rsc.org
In recent years, there has been a significant shift towards developing metal-free catalytic systems to avoid the toxicity and cost associated with transition metals. The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]₂), has been reported to act as a dual catalyst and solvent system for the synthesis of unsymmetrical urea derivatives from phenyl isocyanate and various amines. researcher.life
Furthermore, hypervalent iodine reagents, like PhI(OAc)₂, have emerged as effective mediators for the synthesis of unsymmetrical ureas from amides and amines, circumventing the need for metal catalysts. mdpi.com These reactions proceed under mild conditions and exhibit a broad substrate scope. mdpi.com The development of catalyst-free methods, such as the reaction of phenylurea with amines in refluxing dioxane, also presents a simple and efficient route to unsymmetrical ureas. researchgate.net
The table below summarizes various catalytic and reagent-driven approaches for the synthesis of unsymmetrical ureas, which are applicable to the formation of this compound.
Table 2: Catalysts and Reagents in Unsymmetrical Urea Synthesis
| Catalyst/Reagent | Reactants | Key Features |
|---|---|---|
| None | Isocyanate and Amine | Direct, often high-yielding reaction |
| Palladium Complexes | Aryl Halides and Ureas | Enables C-N bond formation |
| Iron Complexes | Methanol and Amines | Dehydrogenative coupling approach |
| Deep Eutectic Solvents (e.g., [ChCl][ZnCl₂]₂) | Isocyanate and Amine | Green, reusable catalyst and solvent system |
| Hypervalent Iodine Reagents (e.g., PhI(OAc)₂) | Amides and Amines | Metal-free, mild reaction conditions |
Kinetic and Thermodynamic Studies of Urea Bond Formation
Kinetic studies of urea synthesis often focus on understanding the reaction rates under different conditions, such as temperature, solvent, and catalyst loading. For instance, in catalyzed reactions, the rate-determining step may involve the formation of the active catalytic species or the nucleophilic attack of the amine on the activated carbonyl group.
Thermodynamically, the equilibrium of the reaction usually lies far to the side of the urea product, especially in irreversible reactions like those involving isocyanates. In reversible syntheses, such as those starting from carbon dioxide and amines, the position of the equilibrium can be influenced by factors like temperature, pressure, and the removal of byproducts (e.g., water).
Mechanistic studies involving related compounds, such as the reaction of 1-methylurea with acyloins and butane-2,3-dione in acidic solution, provide insights into the reactivity of the urea functionality itself, which can be relevant for understanding potential side reactions or subsequent transformations of this compound. rsc.org
Structural Analysis and Conformational Studies of 1 Cyclohexyl 3 Methylurea
Spectroscopic Characterization Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
The structural elucidation of 1-Cyclohexyl-3-methylurea relies on a combination of spectroscopic techniques that provide detailed information about its molecular framework. These methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental in confirming the compound's identity and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments. The methyl group protons would appear as a doublet, coupled to the adjacent N-H proton. The cyclohexyl protons would present as a complex series of multiplets in the aliphatic region. The N-H protons would appear as distinct signals, with their chemical shifts influenced by hydrogen bonding. In ¹³C NMR, separate signals would be observed for the carbonyl carbon, the methyl carbon, and the individual carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands. A strong absorption band is typically observed in the region of 1625-1680 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the urea (B33335) moiety. The N-H stretching vibrations usually appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations can be observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular ion peak [M]⁺ would correspond to the molecular weight of this compound (156.23 g/mol ) nih.gov. Common fragmentation patterns would involve the cleavage of the bonds adjacent to the urea group, leading to the formation of characteristic fragment ions.
| Spectroscopic Technique | Characteristic Features for this compound |
| ¹H NMR | Signals for methyl protons, cyclohexyl protons, and N-H protons. |
| ¹³C NMR | Resonances for carbonyl carbon, methyl carbon, and cyclohexyl carbons. |
| IR Spectroscopy | Strong C=O stretch (1625-1680 cm⁻¹), N-H stretches (3200-3400 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z = 156. |
X-ray Crystallography of Representative Urea Derivatives for Solid-State Structural Insights
The cyclohexyl groups in these structures consistently adopt a stable chair conformation. nih.goviucr.orgresearchgate.net The bond lengths and angles within the urea core are also characteristic. The C=O bond length is typically around 1.27 Å, while the C-N bond lengths are approximately 1.34 Å, indicating partial double bond character. materialsproject.org
| Crystal Structure Parameter | Typical Values in Cyclohexyl Urea Derivatives | Reference Compound(s) |
| Cyclohexyl Conformation | Chair | N,N'-dicyclohexylurea, 1-cyclohexyl-3-(p-tolyl)urea nih.govresearchgate.net |
| Primary Intermolecular Interaction | N-H···O Hydrogen Bonds | N,N'-dicyclohexylurea, 1-cyclohexyl-3-(p-tolyl)urea iucr.orgresearchgate.net |
| Urea Moiety Geometry | Planar or near-planar | N,N'-dicyclohexylurea nih.goviucr.org |
| Typical C=O Bond Length | ~1.27 Å | Crystalline Urea materialsproject.org |
| Typical C-N Bond Length | ~1.34 Å | Crystalline Urea materialsproject.org |
Analysis of Conformational Preferences and Dynamics of the Urea Moiety
The conformational behavior of the urea moiety is governed by the partial double bond character of the C-N bonds, which arises from resonance. nih.gov This restricts rotation around these bonds, leading to distinct conformational possibilities. For an N,N'-disubstituted urea like this compound, the substituents on the nitrogen atoms can be arranged in different ways relative to the carbonyl group.
The possible conformations are generally described as trans-trans, cis-trans, or cis-cis, referring to the orientation of the substituents with respect to the C-N bonds. In solution and in the solid state, many N,N'-disubstituted ureas, such as N,N'-diphenylurea, predominantly adopt a trans-trans conformation, which is generally the most sterically favorable arrangement. nih.gov However, the introduction of different substituents can shift this preference.
The planarity of the urea group is a key feature, with the central carbon and the two nitrogen atoms adopting a geometry between trigonal and tetrahedral. nih.gov This planarity is essential for the formation of the strong, directional hydrogen bonds that stabilize the crystal lattice and influence interactions in solution.
Influence of Cyclohexyl and Methyl Substituents on Molecular Architecture and Conformation
The cyclohexyl group is a bulky, non-planar substituent. As observed in crystal structures of related compounds, it will preferentially adopt a low-energy chair conformation. nih.goviucr.orgresearchgate.net This bulky group introduces significant steric hindrance, which can influence the rotational barriers around the C-N bond and affect the planarity of the attached nitrogen atom. In some highly substituted ureas, steric hindrance can cause the nitrogen atom to adopt a more planar geometry to minimize unfavorable interactions. nih.goviucr.org
In contrast, the methyl group is significantly smaller. Its presence on one of the urea nitrogens disrupts the symmetry of the molecule. The introduction of an N-methyl group can alter the conformational preferences of the urea. For example, the sequential N-methylation of N,N'-diphenylurea can cause a shift from a trans-trans to a cis-cis conformation. nih.gov This is often due to steric clashes that would occur in a planar trans arrangement, making a cis conformation more favorable. nih.gov The interplay between the steric demands of the bulky cyclohexyl ring and the smaller methyl group will ultimately determine the preferred conformation of this compound in both the solid state and in solution.
Theoretical and Computational Investigations of 1 Cyclohexyl 3 Methylurea
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in providing a microscopic understanding of 1-Cyclohexyl-3-methylurea.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It is particularly effective for predicting the optimized molecular geometry and electronic structure of organic molecules like this compound. DFT calculations can determine various structural and electronic parameters by finding the lowest energy conformation of the molecule.
DFT studies on substituted ureas typically employ functionals like B3LYP combined with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. For this compound, these calculations would predict key bond lengths, bond angles, and dihedral angles. The planarity of the urea (B33335) moiety is a critical factor, as it influences hydrogen bonding and crystal packing. The presence of bulky cyclohexyl and smaller methyl groups can induce slight deviations from planarity.
The following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, derived from typical values observed in DFT studies of similar disubstituted ureas.
Table 1: Predicted Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.25 Å |
| C-N(cyclohexyl) | 1.38 Å | |
| C-N(methyl) | 1.37 Å | |
| N-H | 1.01 Å | |
| Bond Angle | N-C-N | 118° |
| O=C-N | 121° | |
| Dihedral Angle | C-N-C-N | ~180° (trans) |
Note: These values are illustrative and based on general findings for similar urea derivatives.
Electronic structure calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity. Properties such as dipole moment and molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, identifying potential sites for electrophilic and nucleophilic attack.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), can provide highly accurate electronic structure determinations. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may be less reliable.
For urea and its derivatives, ab initio calculations have been used to investigate properties like cohesive energy in crystalline structures and to refine geometric parameters. researchgate.netacs.org A study on various urea derivatives using the ab initio method with a 6-31G** basis set has shown good agreement with experimental geometric data. sciencepublishinggroup.com Applying these methods to this compound would yield a precise determination of its electronic energy and wave function, offering a detailed picture of electron correlation effects. These calculations are particularly useful for understanding the subtle electronic effects of the cyclohexyl and methyl substituents on the urea backbone.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.comjoaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich urea moiety, particularly the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the carbonyl group. The energy gap can be calculated using DFT or other quantum chemical methods. A smaller HOMO-LUMO gap suggests higher reactivity. In computational studies of ureidopeptidomimetics, it has been shown that charge transfer can occur from the ureido group (donor) to a carboxylate entity (acceptor). nih.gov This indicates the potential for intramolecular charge transfer in suitably substituted urea derivatives.
The following table illustrates the kind of data that would be obtained from an FMO analysis of this compound.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 8.0 |
Note: These values are hypothetical and serve as an example of typical FMO energies for similar organic molecules.
Noncovalent interactions, particularly hydrogen bonds, play a crucial role in determining the structure and properties of urea derivatives in both biological systems and materials science. mdpi.comresearchgate.net The urea group contains both hydrogen bond donors (N-H groups) and a strong hydrogen bond acceptor (the carbonyl oxygen).
In this compound, the N-H group on the cyclohexyl-substituted nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is the primary acceptor. Computational methods can be used to analyze the strength and geometry of these hydrogen bonds. Studies on similar disubstituted ureas, such as N-butyl-N'-cyclohexyl urea, have provided insights into their hydrogen-bonding fingerprints through IR spectroscopy and computational analysis. nih.gov These studies reveal that disubstituted ureas have a strong tendency to form intermolecular hydrogen bonds, leading to self-assembly. The analysis of non-covalent interactions can also be performed using tools like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize bond critical points and quantify the strength of these interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can explore the conformational landscape and dynamic stability of molecules like this compound.
The conformational flexibility of this compound is primarily associated with the rotation around the C-N bonds of the urea group and the conformational changes of the cyclohexyl ring. While the urea group has a high rotational energy barrier, leading to a preference for planar trans or cis conformations, the cyclohexyl ring can adopt different chair and boat conformations. researchgate.net
MD simulations can be used to sample these different conformations and determine their relative stabilities. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent affects the conformational preferences and the dynamics of hydrogen bonding. researchgate.net The simulations can track the fluctuations in dihedral angles and identify the most populated conformational states. The stability of different conformers can be assessed by analyzing the potential energy of the system over time. Such studies are essential for understanding how the molecule behaves in a realistic environment and how its shape can influence its interactions with other molecules.
Investigation of Solvation Effects and Urea-Solvent Interactions
Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the solvation of urea derivatives and their interactions with solvent molecules. These investigations are crucial for understanding the behavior of compounds like this compound in solution.
Molecular dynamics simulations of various urea solutions have shown that hydrogen-bonding properties, including the average number of hydrogen bonds and their lifetimes, remain nearly constant across a wide range of concentrations. nih.gov This suggests that the interactions between urea and water are quite similar, leading to the formation of nearly ideal solutions on the molar scale. nih.gov For this compound, the presence of the cyclohexyl group introduces a significant nonpolar component, which would influence the local solvent structure. While the urea moiety actively participates in hydrogen bonding, the bulky hydrophobic cyclohexyl group is expected to induce a disruption in the normal water structure, a phenomenon that drives molecular aggregation. nih.gov
Studies on different urea models have revealed nuances in their interaction with water. For instance, the KBFF urea model in TIP3P water was found to reproduce experimental density and diffusion data effectively. nih.gov Preferential solvation analysis indicates weak urea-urea and water-water associations at short distances, without the formation of large, persistent clusters. nih.gov This implies that in a solution of this compound, the molecules are likely to be well-solvated, with the methyl and cyclohexyl groups influencing the hydrophobic interactions and the urea core dictating the hydrogen bond network with the solvent.
The interaction with solvents is not limited to water. In aprotic solvents like dimethyl sulfoxide (DMSO), the proton exchange rate involving the N-H groups is significantly different from that in protic solvents like water, which has a direct impact on spectroscopic properties. nih.govacs.org Computational models considering specific molecular arrangements between urea and water molecules show they are stabilized by both hydrogen bonding and strong electrostatic interactions. researchgate.net The formation of these hydrogen bonds can influence the intramolecular structure of the urea derivative, particularly by weakening the carbon-oxygen double bond. researchgate.net
Table 1: Hydrogen Bonding Characteristics of Urea in Aqueous Solution
| Property | Observation from MD Simulations | Implication for this compound |
| H-Bond Count | The average number of hydrogen bonds is nearly constant at all concentrations. nih.gov | The urea moiety will consistently form hydrogen bonds with water. |
| H-Bond Lifetime | Lifetimes of hydrogen bonds show little dependence on concentration. nih.gov | Dynamic but persistent hydrogen bonding network around the urea group. |
| Solvation Energy | Solvation free energy values are similar across different urea concentrations. nih.gov | Predictable solvation behavior in aqueous solutions. |
| Molecular Clustering | Weak urea-urea and water-water associations are observed at short distances. nih.gov | Minimal self-aggregation driven by polar interactions, but potential hydrophobic aggregation due to the cyclohexyl group. |
Computational Studies of Reaction Mechanisms and Energetics Pertinent to Urea Derivatives
Computational chemistry is a powerful tool for elucidating the reaction mechanisms and energetics of processes involving urea derivatives. Density Functional Theory (DFT) and other quantum chemical methods are frequently employed to map out reaction pathways, identify transition states, and calculate activation energies.
A common synthetic route to urea derivatives involves the reaction of amines with isocyanate intermediates. nih.gov These isocyanates can be generated from reagents like phosgene (B1210022) or its equivalents. nih.gov Computational studies can model these reaction steps, providing energy profiles for the formation of the isocyanate and its subsequent reaction with an amine to form the final urea product.
For instance, the alcoholysis of urea to produce carbonates has been studied computationally. Theoretical investigations of urea methanolysis using B3LYP and M06 methods have shown that the reaction can proceed via a concerted mechanism. figshare.comresearchgate.net These studies revealed that reactions involving methanol (B129727) monomers are not the actual pathways. Instead, linear methanol dimers and trimers are kinetically and thermodynamically more favorable. figshare.comresearchgate.net The rate-determining step in the formation of dimethyl carbonate is the interaction of the O-methyl carbamate intermediate with methanol associates. figshare.comresearchgate.net This highlights the crucial role of solvent associates in the reaction mechanism, a factor that would also be pertinent to reactions involving this compound in alcohol-based solvents.
The thermal decomposition of urea is another area investigated through computational and kinetic modeling. The activation energies for the thermal decomposition of urea and its byproducts like cyanuric acid have been determined using various methods. mdpi.com For urea decomposition, the activation energy has been calculated to be approximately 84 kJ/mol. mdpi.com Such computational models are essential for understanding the stability and degradation pathways of urea-based compounds.
Table 2: Calculated Activation Energies for Urea-Related Reactions
| Reaction | Computational Method/Approach | Calculated Activation Energy (kJ/mol) | Reference |
| Urea Decomposition | Friedman one-interval method | 84.34 | mdpi.com |
| Urea Decomposition | Kissinger method | 82.64 | mdpi.com |
| Urea Decomposition | Ozawa method | 78.44 | mdpi.com |
| Cyanuric Acid Decomposition | Model Parameter Identification | 152 | mdpi.com |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict and interpret the spectroscopic parameters of molecules, including urea derivatives. These techniques provide valuable data that complements experimental findings from NMR, FT-IR, and Raman spectroscopy.
Vibrational Spectroscopy: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to simulate the vibrational spectra (IR and Raman) of molecules. biointerfaceresearch.commdpi.com After optimizing the molecular geometry to find its global minimum energy structure, frequency calculations are performed. biointerfaceresearch.com The resulting simulated spectra can be compared with experimental data, allowing for a detailed assignment of vibrational modes and their potential energy distribution (PED). biointerfaceresearch.com For urea derivatives, key vibrational modes include the C=O stretching (typically 1740–1660 cm⁻¹), N-H stretching, and various C-H stretching and bending modes from the alkyl and cycloalkyl substituents. mdpi.com
NMR Spectroscopy: Predicting NMR spectra is a more complex computational task due to the sensitivity of chemical shifts to conformation and solvent effects. The process often involves several steps:
Conformational Search: Generating a comprehensive ensemble of low-energy conformers of the molecule. researchgate.netgithub.iouncw.edu
Geometry Optimization: Optimizing the geometry of each conformer, typically using a DFT method like B3LYP-D3/6-31G(d). github.io
NMR Parameter Calculation: Calculating the isotropic shielding values for each conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory, often including a continuum solvation model (e.g., PCM) to account for solvent effects. github.iouncw.edu
Boltzmann Averaging: Calculating the final predicted chemical shifts and coupling constants by taking a Boltzmann-weighted average of the values from all contributing conformers. uncw.edu
Recent benchmarks have identified specific functionals, such as Cramer's WP04, as being particularly accurate for predicting ¹H NMR shifts in solution. github.io For isotopically labeled urea, such as [¹³C,¹⁵N₂]-urea, computational simulations of J-coupling values are crucial for interpreting complex zero-field NMR (ZULF NMR) spectra, which are sensitive to the molecular spin topology. nih.govacs.org
Table 3: Common Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Task | Common Method/Functional | Basis Set Example | Key Output |
| FT-IR / Raman | Geometry Optimization & Frequency Calculation | DFT / B3LYP | 6-311++G(d,p) | Vibrational Frequencies, Intensities, PED biointerfaceresearch.commdpi.com |
| NMR | Isotropic Shielding Calculation | GIAO / DFT (e.g., WP04) | 6-311++G(2d,p) | Chemical Shifts (δ) github.io |
| NMR | Spin-Spin Coupling | DFT | Varies | Coupling Constants (J) nih.govresearchgate.net |
Chemical Reactivity and Transformation of 1 Cyclohexyl 3 Methylurea
Reactivity Patterns of the Urea (B33335) Functionality in 1-Cyclohexyl-3-methylurea
The urea functionality is characterized by a carbonyl group flanked by two nitrogen atoms. The delocalization of the nitrogen lone pairs into the carbonyl group imparts a planar character and conformational rigidity to the urea moiety. nih.gov This electronic structure defines its reactivity: the nitrogen atoms are nucleophilic (though less so than in amines due to resonance), and the carbonyl carbon is electrophilic.
N-H Acidity and Deprotonation: The protons on the nitrogen atoms can be abstracted by a sufficiently strong base. The nitrogen attached to the cyclohexyl group (N1) and the nitrogen attached to the methyl group (N3) exhibit different steric and electronic environments, which can influence the regioselectivity of deprotonation and subsequent reactions.
Alkylation and Acylation: Following deprotonation, the resulting ureide anion is a potent nucleophile that can react with various electrophiles.
N-Alkylation: The reaction with alkyl halides in the presence of a base and a phase transfer catalyst can introduce a third substituent onto one of the nitrogen atoms, yielding a trisubstituted urea. google.com
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylureas. These reactions typically occur at the less sterically hindered nitrogen atom. For instance, the acylation of N,N'-dicyclohexylurea serves as a model for the functionalization of urea amine groups. nih.gov
Hydrolysis: The urea bond in this compound is stable under neutral conditions but can be cleaved by hydrolysis under harsh acidic or basic conditions. This process yields the corresponding amines—cyclohexylamine (B46788) and methylamine—along with carbon dioxide.
Condensation Reactions: Ureas containing N-H bonds are known to react with aldehydes and ketones. wikipedia.org For example, this compound could participate in condensation reactions like the Biginelli reaction, which involves the one-pot cyclocondensation of an aldehyde, a β-keto ester, and a urea derivative to form dihydropyrimidinones. organic-chemistry.org
Table 1: Representative Reactions of the Urea Functionality
| Reaction Type | Reagents and Conditions | Product Type | Reference Analogy |
|---|---|---|---|
| N-Alkylation | R-X, Base, Phase Transfer Catalyst | 1-Cyclohexyl-1-alkyl-3-methylurea | google.com |
| N-Acylation | RCOCl, Base | 1-Acyl-1-cyclohexyl-3-methylurea | nih.govresearchgate.net |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Cyclohexylamine + Methylamine + CO₂ | General Urea Chemistry |
| Biginelli Reaction | Aldehyde, β-Ketoester, TMSCl | N1-Cyclohexyl-N3-methyl-dihydropyrimidinone | organic-chemistry.org |
Chemical Reactions Involving the Cyclohexyl Moiety
The cyclohexyl group is a saturated alicyclic ring, and its reactivity is primarily associated with the C-H bonds. These reactions typically require forcing conditions or radical initiators.
Oxidation: The liquid-phase oxidation of cyclohexanol, a related structure, shows that oxidation can occur at various positions on the ring, leading to products like hydroxycyclohexanones and cyclohexenones. researchgate.net Similar pathways could be expected for this compound, although the reaction conditions must be chosen carefully to avoid degradation of the urea group. Catalytic oxidation could potentially introduce hydroxyl or keto groups onto the cyclohexyl ring. For example, oxidation of primary alcohols to carboxylic acids can be achieved chemoselectively in the presence of secondary alcohols using specific reagents, highlighting the possibility of targeted oxidation. nih.gov
Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom onto the cyclohexyl ring. The position of halogenation (axial vs. equatorial) would be influenced by radical stability and steric factors.
Dehydrogenation: Under specific catalytic conditions, such as with platinum or palladium catalysts at high temperatures, the cyclohexyl ring can undergo dehydrogenation to form the corresponding phenyl ring, yielding 1-phenyl-3-methylurea. This transformation converts the alicyclic moiety into an aromatic one, significantly altering the molecule's electronic properties. researchgate.net
Table 2: Potential Transformations of the Cyclohexyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product | Reference Analogy |
|---|---|---|---|
| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 1-(Hydroxy/Oxo-cyclohexyl)-3-methylurea | researchgate.net |
| Radical Halogenation | NBS, AIBN (initiator) | 1-(Halocyclohexyl)-3-methylurea | General Alkane Chemistry |
| Catalytic Dehydrogenation | Pd/C or Pt/C, High Temperature | 1-Phenyl-3-methylurea | researchgate.net |
Transformations and Functionalization of the Methyl Group
The N-methyl group offers another site for chemical modification, although functionalization is generally more challenging than at the other positions.
Oxidation: The oxidation of N-methyl groups in ureas is not a common transformation and typically requires specific enzymatic or potent chemical oxidants. The complete oxidation of urea itself to N₂, CO₂, and H₂O is an area of research in electrocatalysis, but selective oxidation of a single N-methyl group on a substituted urea to a formyl or carboxyl group is synthetically difficult. uw.edu
N-Demethylation: The removal of the N-methyl group can be achieved through various synthetic protocols, often involving reaction with specific reagents that lead to an intermediate that can be hydrolyzed to the N-H urea.
Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold
Functional group interconversion (FGI) involves the conversion of one functional group into another. ub.eduvanderbilt.edu The this compound scaffold can be elaborated by combining reactions at its different reactive sites. A synthetic strategy could involve an initial modification of the cyclohexyl ring, followed by a subsequent reaction at the urea nitrogen.
For example, a hydroxyl group could be introduced onto the cyclohexyl ring via oxidation. This new hydroxyl group could then be converted into other functionalities, such as:
An ether, via Williamson ether synthesis.
An ester, via reaction with a carboxylic acid or acyl chloride.
A halide, using reagents like SOCl₂ or PBr₃, which could then undergo nucleophilic substitution. vanderbilt.edu
This multi-step derivatization allows for the creation of a library of diverse compounds starting from the basic this compound structure. Such strategies are valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The synthesis of complex ureas from simpler ones is a documented strategy for accessing molecules with potential pharmacological activity. researchgate.net
Applications of 1 Cyclohexyl 3 Methylurea As a Building Block in Organic Synthesis
Utilization in the Construction of Complex Organic Molecules
The urea (B33335) scaffold is a critical functional group in medicinal chemistry and chemical biology. While specific research detailing the extensive use of 1-Cyclohexyl-3-methylurea in the total synthesis of highly complex natural products is not widely documented, its structural motifs are relevant. For instance, related cyclohexyl-urea structures are investigated for their potential in forming intricate molecular assemblies. The synthesis of derivatives like 1-cyclohexyl-3-tosylurea, which can then be used to form metal complexes with nickel (II) and cadmium (II), showcases how the basic urea structure is elaborated to create more complex coordination compounds. nih.gov These resulting metal complexes have been studied for their DNA-binding properties, indicating that the initial urea derivative is a crucial starting point for molecules with specific biochemical functions. nih.gov
Role as a Synthetic Intermediate for Advanced Chemical Structures
The most significant application of this compound is its role as a key synthetic intermediate, particularly in the agrochemical industry. It is a direct precursor in the synthesis of certain herbicides. Its chemical structure provides a robust foundation that can be readily modified in subsequent reaction steps to produce the final active ingredients.
Notable examples include its use in the production of:
Cycluron : this compound is a known intermediate in the synthesis pathway of the herbicide Cycluron.
Sulfamide Herbicides : Patented synthetic routes utilize this compound to produce N-cyclohexyl-N-methyl-N'-[2-(alkoxycarbonyl)phenyl]sulfamides, a class of compounds developed for their herbicidal activity.
The following table outlines the role of this compound as a synthetic intermediate in these processes.
| Intermediate Compound | Final Product Class | Application Area |
| This compound | Cycluron | Agrochemical (Herbicide) |
| This compound | N-cyclohexyl-N-methyl-N'-[2-(alkoxycarbonyl)phenyl]sulfamides | Agrochemical (Herbicide) |
Contributions to Materials Science and Polymer Chemistry
While urea and its derivatives are fundamental in polymer chemistry, for example, in the production of urea-formaldehyde resins, specific documented applications of this compound in materials science are not prevalent in current literature. The bifunctional nature of the urea group, with its two nitrogen atoms capable of further reactions, theoretically allows it to act as a monomer or a chain extender in polymerization processes. The presence of the bulky cyclohexyl group could impart specific properties such as rigidity and altered solubility to a polymer chain. However, detailed studies focusing on the integration of this particular compound into polymer backbones or for the creation of novel materials are limited. Research in this area has explored related structures, such as those used to create epoxy-clay hybrid nanocomposites, but does not directly involve this compound. researchgate.net
Development of Novel Reagents and Organocatalysts Derived from Urea Scaffolds
The urea functional group is of significant interest in the field of organocatalysis due to its ability to form strong hydrogen bonds, acting as a hydrogen-bond donor to activate substrates. This property is the foundation for a class of catalysts known as "urea-based organocatalysts." These catalysts are effective in a range of asymmetric reactions.
Although the general urea scaffold is a cornerstone of this catalytic strategy, specific research detailing the derivation of organocatalysts directly from this compound is not extensively documented. The synthesis of such catalysts typically involves more complex, often chiral, urea derivatives designed to create a specific steric and electronic environment for catalysis. The potential exists for this compound to serve as a starting material for such catalysts, but this application remains a largely unexplored area of its chemistry.
Q & A
Q. How can computational modeling be integrated with experimental data to predict novel applications of this compound?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to study interactions with biological targets (e.g., membrane proteins). Validate predictions via SPR (surface plasmon resonance) binding assays. Cross-reference with cheminformatics databases (PubChem, ChEMBL) for off-target profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
